Quinidinone
Overview
Description
Quinidinone is a derivative of quinine, a naturally occurring alkaloid found in the bark of the Cinchona tree. It is an important intermediate in the synthesis of quinidine, which is used as an antiarrhythmic agent. This compound itself is a valuable compound in organic chemistry due to its unique structure and reactivity.
Scientific Research Applications
Quinidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Serves as a precursor in the synthesis of quinidine, which is used to treat cardiac arrhythmias.
Industry: Utilized in the production of pharmaceuticals and as a starting material for the synthesis of other valuable compounds.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinidinone can be synthesized from quinine through an oxidation process. The typical method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions usually require an acidic medium and controlled temperature to ensure the selective oxidation of quinine to this compound.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale oxidation reactors. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of oxidizing agents. The resulting this compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Quinidinone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of quinidine.
Reduction: this compound can be reduced back to quinine or converted to other derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products:
Quinidine: A major product formed from the oxidation of this compound.
Quinine: Formed through the reduction of this compound.
Comparison with Similar Compounds
Quinidinone is closely related to other Cinchona alkaloids, such as:
Quinine: A natural antimalarial agent with a similar structure but different pharmacological properties.
Quinidine: An antiarrhythmic agent derived from this compound.
Cinchonidine and Cinchonine: Other Cinchona alkaloids with distinct biological activities.
Uniqueness: this compound is unique due to its role as a key intermediate in the synthesis of quinidine. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis. Additionally, its structural features allow for selective functionalization, which is valuable in the development of new pharmaceuticals and chemical reagents.
Properties
IUPAC Name |
[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCUPVBYYAMIL-CKFHNAJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@H]3C[C@@H]4CCN3C[C@@H]4C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021294 | |
Record name | Quinidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14528-53-1 | |
Record name | 6′-Methoxycinchonan-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14528-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014528531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-methoxycinchonan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Quinidinone?
A1: While the provided research papers don't explicitly state the molecular formula and weight of this compound, they focus on its relationship to Cinchona alkaloids like Quinine and Quinidine. This compound is a derivative of these alkaloids, formed through specific chemical transformations. These papers delve into the structural analysis of this compound, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] This technique helps determine the structure and study the tautomeric behavior of this compound. []
Q2: How is this compound synthesized?
A2: Several synthesis routes for this compound are presented in the research papers:
- Oxidation of Quinidine: this compound can be synthesized through the electrochemical oxidation of Quinidine. []
- Reaction with Metal Ketyl: A process involving the reaction of Cinchona alkaloids (including Quinine, epiQuinine, Quinidine, epiQuinidine, or their mixtures) with a metal ketyl in an inert hydrocarbon solvent yields this compound (as a mixture with Quininone). []
- From d-Quinotoxine: While not directly synthesizing this compound, the classic Rabe-Kindler conversion of d-Quinotoxine to Quinine involves "quininone" as an intermediate. This "quininone" is likely a mixture of Quininone and this compound. []
Q3: What is the reactivity of this compound in superacidic environments?
A3: Research indicates that this compound undergoes both rearrangement and fluorination reactions when exposed to superacidic conditions. [, ] This unique reactivity is attributed to the specific chemical properties of superacids, leading to the formation of novel fluorinated and rearranged compounds with potentially valuable properties. [, , ]
Q4: Can this compound be metabolized?
A4: One study identifies 2'-Quinidinone as a metabolite of Quinidine in rabbits. [] This finding suggests that the 2'-oxo position of Quinidine is susceptible to metabolic transformations. The study also observes other metabolites of Quinidine, indicating a more complex metabolic pathway.
Q5: Does this compound exhibit cytotoxic activity?
A5: In vitro cytotoxicity testing using guinea-pig ear keratinocytes revealed that this compound exhibits some level of cytotoxicity. [] This suggests potential for further investigation into its effects on cell viability and potential applications.
Q6: What is the role of this compound in understanding drug-dependent antibody reactions?
A6: Research on drug-induced immunologic thrombocytopenia (DITP) explored the reactivity of Quinidine-dependent antibodies with this compound. [] The study found that these antibodies showed significantly weaker reactions with this compound compared to the parent drug, Quinidine. This suggests that while this compound might interact with these antibodies, the native Quinidine structure is crucial for their full activity. []
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